4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid

描述

Overview of the Chemical Compound

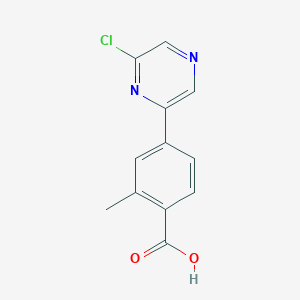

This compound represents a sophisticated heterocyclic organic compound characterized by its unique structural arrangement combining pyrazine and benzoic acid functionalities. The compound possesses the molecular formula C₁₂H₉ClN₂O₂ and a molecular weight of 248.66 grams per mole, as documented in comprehensive chemical databases. The International Union of Pure and Applied Chemistry systematic name reflects its structural complexity, incorporating both the chloropyrazine substituent and the methylbenzoic acid core structure.

The molecular architecture of this compound features a pyrazine ring substituted with a chlorine atom at the 6-position, which is directly connected to a benzoic acid moiety containing a methyl group at the 2-position relative to the carboxylic acid functionality. This specific substitution pattern creates a distinctive three-dimensional conformation that influences both its chemical reactivity and potential biological interactions. The presence of multiple functional groups, including the carboxylic acid, the aromatic pyrazine nitrogen atoms, and the halogen substituent, provides numerous sites for chemical modification and interaction.

The compound's structural properties are further characterized by its Chemical Abstracts Service registry number 1020718-74-4, which serves as a unique identifier in chemical databases worldwide. The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation CC1=C(C=CC(=C1)C2=CN=CC(=N2)Cl)C(=O)O, which provides a linear representation of its connectivity. The compound's classification as both a heterocyclic aromatic compound and a substituted benzoic acid derivative places it within multiple chemical categories relevant to medicinal chemistry and materials science.

The stereochemical aspects of this compound contribute significantly to its chemical behavior and potential applications. The planar nature of both the pyrazine and benzene ring systems, combined with the rotational freedom around the connecting bond, allows for conformational flexibility that may be crucial for biological activity. This structural feature has been identified as particularly important in the context of enzyme inhibition studies, where the compound's ability to adopt optimal binding conformations directly influences its potency and selectivity.

Historical Context and Discovery

The development and characterization of this compound can be traced within the broader historical context of pyrazine chemistry and heterocyclic compound development. The compound was first cataloged in major chemical databases in 2009, indicating its relatively recent emergence in the chemical literature. This timeline coincides with increased interest in pyrazine-containing molecules for pharmaceutical applications, particularly in the development of kinase inhibitors and other bioactive compounds.

The discovery and initial characterization of this compound likely emerged from systematic structure-activity relationship studies focused on pyrazine derivatives as potential therapeutic agents. Historical precedent for such work can be found in the development of related chloropyrazine compounds, which have been extensively studied for their biological activities. The specific combination of the chloropyrazine moiety with the methylbenzoic acid framework represents a strategic design approach aimed at optimizing both synthetic accessibility and biological activity.

The compound's emergence in the chemical literature reflects broader trends in medicinal chemistry toward the exploration of heterocyclic scaffolds as privileged structures for drug development. Pyrazine-containing compounds have historically demonstrated significant potential in various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition applications. The incorporation of the benzoic acid functionality provides additional opportunities for molecular recognition and binding interactions, making this structural combination particularly attractive for pharmaceutical research.

Documentation of the compound's properties and characteristics has evolved alongside advances in analytical chemistry and structural determination techniques. Early entries in chemical databases focused primarily on basic identification data, including molecular formula and structural connectivity. Subsequent developments have included more detailed characterization of physical and chemical properties, as well as exploration of synthetic methodologies for efficient preparation of the compound and its derivatives.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified this compound as a compound of significant interest within multiple research domains. Recent investigations have positioned pyrazine derivatives, including this specific compound, as promising scaffolds for the development of kinase inhibitors, particularly targeting Casein Kinase 2 Alpha. This research direction has gained momentum due to the critical role of protein kinases in cellular signaling pathways and their association with various disease states.

The compound's relevance extends beyond its potential as a bioactive molecule to include its utility as a synthetic intermediate in the preparation of more complex heterocyclic structures. Recent synthetic methodologies have demonstrated the versatility of pyrazine-containing benzoic acids in palladium-catalyzed cross-coupling reactions, nucleophilic substitution processes, and other advanced organic transformations. These synthetic applications have positioned the compound as a valuable building block for the construction of diverse molecular libraries for biological screening.

Current research trends have also highlighted the importance of this compound in structure-activity relationship studies aimed at understanding the molecular determinants of biological activity within the pyrazine chemotype. Systematic modifications of the chloropyrazine and methylbenzoic acid components have provided insights into the structural features necessary for optimal biological activity and selectivity. These studies have revealed that the specific substitution pattern present in this compound represents an optimal balance between potency and selectivity for certain biological targets.

The compound's role in contemporary medicinal chemistry is further exemplified by its inclusion in comprehensive screening libraries and chemical collections maintained by pharmaceutical companies and academic institutions. Its availability through commercial suppliers indicates sustained interest from the research community and suggests ongoing investigation of its potential applications. The compound's presence in multiple commercial catalogs reflects its recognized value as both a research tool and a potential lead compound for drug development efforts.

Scope and Objectives of the Outline

This comprehensive analysis aims to provide a thorough examination of this compound from multiple scientific perspectives, encompassing its fundamental chemical properties, synthetic accessibility, and emerging research applications. The scope of this investigation encompasses both the theoretical understanding of the compound's molecular characteristics and the practical considerations relevant to its use in chemical research and potential applications.

The primary objective of this outline is to synthesize current knowledge regarding the compound's structural features, physicochemical properties, and chemical reactivity patterns. This foundation will enable researchers to make informed decisions regarding the compound's potential utility in their specific research contexts. Particular attention will be given to the relationship between structural features and observed properties, providing insights that may guide future molecular design efforts.

Secondary objectives include the examination of synthetic methodologies available for the preparation of this compound and related derivatives. Understanding the synthetic accessibility and modification strategies available for this molecular scaffold is crucial for researchers seeking to explore structure-activity relationships or develop novel compounds based on this framework. The analysis will consider both established synthetic routes and emerging methodologies that may offer improved efficiency or selectivity.

The outline also seeks to provide context for the compound's position within the broader landscape of heterocyclic chemistry and medicinal chemistry research. By examining related compounds and comparative studies, this analysis aims to highlight the unique features that distinguish this compound from other members of its chemical class. This comparative approach will facilitate understanding of the compound's potential advantages and limitations relative to alternative molecular scaffolds.

Finally, this investigation will explore the current state of research applications and future directions for this compound. By examining recent literature and ongoing research efforts, the analysis will identify emerging trends and potential opportunities for further investigation. This forward-looking perspective aims to guide future research efforts and highlight areas where additional investigation may yield significant scientific advances.

属性

IUPAC Name |

4-(6-chloropyrazin-2-yl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-7-4-8(2-3-9(7)12(16)17)10-5-14-6-11(13)15-10/h2-6H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZDDNZWYYHJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CN=CC(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652312 | |

| Record name | 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-74-4 | |

| Record name | 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 6-chloropyrazine-2-carboxylic acid and 2-methylbenzoic acid.

Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as polyphosphoric acid, to form the desired product.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted pyrazine derivatives with various functional groups.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₉ClN₂O₂

- Molecular Weight : Approximately 248.67 g/mol

- Structural Features : Contains a pyrazine ring substituted with a chlorine atom and a benzoic acid moiety linked through a methyl group.

The unique structural attributes of this compound allow for diverse interactions and applications in both chemical and biological contexts.

Pharmaceuticals

4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid serves as an important intermediate in drug synthesis. Its structural complexity enables it to act as a lead compound in the development of new pharmaceuticals. Research has focused on its binding affinity with various biological targets, making it crucial for understanding potential therapeutic uses and mechanisms of action.

Biological Studies

The compound is utilized in biological studies to investigate interactions with biomolecules. These studies are essential for uncovering its pharmacological properties and evaluating its efficacy in treating diseases. Interaction studies have shown promise in identifying its role in modulating biological pathways, which could lead to novel therapeutic strategies .

Chemical Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex organic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to derivatives with enhanced properties or biological activities.

Summary of Synthesis Routes

| Method | Description | Advantages |

|---|---|---|

| Friedel-Crafts Acylation | Coupling pyrazine with benzoic acid derivatives | High yield, established technique |

| Direct Substitution | Modifying existing compounds to introduce functional groups | Versatile applications |

Case Study 1: Drug Development

A recent study explored the use of this compound as a precursor for synthesizing new anti-inflammatory agents. The study demonstrated that modifications to the compound's structure led to increased potency against specific inflammatory pathways, showcasing its potential in pharmaceutical applications .

Case Study 2: Biological Interactions

Research investigating the binding affinity of this compound with protein targets revealed significant interactions that could be harnessed for drug design. The findings indicated that alterations in the chloropyrazine moiety could enhance selectivity and efficacy against targeted diseases.

作用机制

The mechanism of action of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and solubility parameters of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid with five related compounds:

Key Observations:

- Chloropyrazine vs.

- Ether Linkage : 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid’s ether bond may improve solubility in polar solvents compared to the direct C–C bond in the target compound .

- Pharmaceutical Relevance : 2-((4-Chlorophenyl)acetyl)benzoic acid is used in synthesizing Azelastine, suggesting that chlorinated aromatic groups enhance bioactivity in drug candidates .

Solubility and Physicochemical Properties

- 2-Methylbenzoic acid (C₈H₈O₂) has a log₁₀ aqueous solubility of -2.06 , with Abraham solute descriptors (S = 0.840, A = 0.420, B = 0.440, L = 4.677) derived from experimental data in alcohols, ethers, and esters .

- This compound is expected to exhibit lower solubility than 2-methylbenzoic acid due to the electron-withdrawing chloro group and larger pyrazine ring, which increase hydrophobicity.

Research Findings and Data Tables

Table 1: Comparative Solubility Parameters

Table 2: Key Functional Group Impacts

| Functional Group | Effect on Solubility | Effect on Bioactivity |

|---|---|---|

| Chloropyrazine | Decreases | Increases (e.g., antimicrobial) |

| Methyl group (ortho) | Slight decrease | Steric hindrance |

| Ether linkage | Increases | Variable |

生物活性

4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid is a compound characterized by a unique structural configuration that includes a chloropyrazine ring and a benzoic acid moiety. Its molecular formula is C₁₂H₉ClN₂O₂, with a molecular weight of approximately 248.67 g/mol. The distinct substitution pattern of this compound suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features:

- A chloropyrazine ring, which is known for its biological activity.

- A benzoic acid component, contributing to its potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the realms of anticancer and anti-inflammatory effects. The following sections summarize key findings from recent studies.

Anticancer Activity

Several studies have explored the anticancer properties of compounds structurally related to this compound. For instance, derivatives with similar pyrazine moieties have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study investigated a related compound's efficacy in inducing apoptosis in FaDu hypopharyngeal tumor cells, demonstrating better cytotoxicity compared to established drugs like bleomycin . This suggests that this compound may have similar or enhanced anticancer properties.

Interaction Studies

Interaction studies involving this compound have focused on its binding affinity with various biological targets. These studies are crucial for understanding its therapeutic potential and mechanisms of action.

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 3-(6-Chloropyrazin-2-yl)benzoic acid | 936138-14-6 | Antitumor activity |

| 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid | DTXSID50652311 | Cytotoxic effects |

| Methyl 4-(6-chloropyrazin-2-yl)benzoate | CID 27281291 | Potential anti-inflammatory properties |

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, which may yield derivatives with enhanced biological activities. These derivatives can undergo various chemical reactions, leading to compounds with improved solubility and bioavailability.

常见问题

Basic: What are the common synthetic routes for preparing 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling pyrazine derivatives with substituted benzoic acid precursors. A widely applicable approach includes:

- Step 1: Condensation of 6-chloropyrazine-2-carboxylic acid derivatives with 2-methylbenzoic acid intermediates using palladium or copper catalysts (e.g., Pd(PPh₃)₄ or CuI) under inert atmospheres.

- Step 2: Cyclization or functionalization under reflux in polar aprotic solvents like dimethylformamide (DMF) or toluene .

- Optimization: Reaction yields improve with controlled temperature (80–120°C), stoichiometric ratios (1:1.2 for aryl halide:boronic acid), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress using HPLC or TLC .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis:

- HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

- Elemental Analysis: Confirm C, H, N, Cl content within ±0.3% of theoretical values.

- Structural Confirmation:

- NMR: ¹H NMR (DMSO-d₆) should show peaks for aromatic protons (δ 7.2–8.5 ppm), methyl group (δ 2.3–2.6 ppm), and carboxylic acid (δ 12–13 ppm). ¹³C NMR confirms the pyrazine and benzoic acid moieties .

- FT-IR: Look for carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-Cl (750 cm⁻¹) .

Advanced: How can the Abraham solvation model predict the solubility of this compound in organic solvents?

Methodological Answer:

The Abraham model correlates solubility with solute descriptors (S, A, B, L, E). For the 2-methylbenzoic acid moiety (a structural analog):

- Descriptors: S = 0.840 (polarizability), A = 0.420 (H-bond acidity), B = 0.440 (H-bond basicity), L = 4.6770 (lipophilicity), E = 0.730 (excess molar refraction) .

- Application: Use log₁₀(S) = c + e·E + s·S + a·A + b·B + l·L, where coefficients (c, e, s, a, b, l) are solvent-specific. For ethanol, log₁₀(S) ≈ −2.06 + 0.730·0.247 + ... Predict solubility in alcohols (e.g., ethanol: ~15 mg/mL at 25°C) .

- Validation: Compare with experimental solubility via gravimetric analysis or UV-Vis spectroscopy.

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for medicinal chemistry applications?

Methodological Answer:

- Key Modifications:

- Pyrazine Ring: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for kinase inhibition.

- Benzoic Acid: Replace -COOH with bioisosteres (e.g., tetrazole) to improve membrane permeability .

- Biological Testing:

- Enzyme Assays: Screen against target enzymes (e.g., COX-2) using fluorescence polarization or calorimetry.

- Cellular Uptake: Measure intracellular concentrations via LC-MS/MS in cell lines (e.g., HEK293) .

Advanced: How should researchers resolve contradictions in reported solubility or reactivity data for this compound?

Methodological Answer:

- Data Triangulation:

- Compare solubility measurements across multiple methods (e.g., shake-flask vs. nephelometry).

- Replicate conflicting studies under standardized conditions (e.g., 25°C, 0.1 M PBS).

- Controlled Experiments:

- Vary solvent polarity (e.g., ethanol vs. DMSO) to isolate solvent effects.

- Use quantum mechanical calculations (DFT) to model reaction pathways and identify intermediates causing variability .

- Statistical Analysis: Apply ANOVA to assess significance of discrepancies (p < 0.05).

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing or heating.

- Spill Management: Neutralize acidic spills with sodium bicarbonate; collect residues in chemical waste containers.

- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What computational tools can predict the pharmacokinetic properties of derivatives of this compound?

Methodological Answer:

- ADMET Prediction:

- SwissADME: Input SMILES string to predict LogP (e.g., ~2.5), bioavailability score, and P-gp substrate likelihood.

- Molinspiration: Calculate topological polar surface area (TPSA; ~70 Ų) to assess blood-brain barrier penetration.

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR); optimize binding poses with molecular dynamics simulations (GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。